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  • Product: (S)-1-(4-Iodo-phenyl)-propan-1-OL
  • CAS: 864754-30-3

Core Science & Biosynthesis

Foundational

(S)-1-(4-Iodo-phenyl)-propan-1-OL physical and chemical properties

An In-depth Technical Guide to (S)-1-(4-Iodo-phenyl)-propan-1-ol: Properties, Synthesis, and Applications Introduction (S)-1-(4-Iodo-phenyl)-propan-1-ol is a chiral secondary alcohol of significant interest to the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (S)-1-(4-Iodo-phenyl)-propan-1-ol: Properties, Synthesis, and Applications

Introduction

(S)-1-(4-Iodo-phenyl)-propan-1-ol is a chiral secondary alcohol of significant interest to the pharmaceutical and chemical synthesis sectors. As a chiral building block, or "synthon," its stereochemically defined structure is crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of an iodine atom on the phenyl ring further enhances its utility, providing a reactive handle for advanced synthetic transformations such as Suzuki, Sonogashira, and Stille cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a valuable intermediate in drug discovery.[1]

This guide provides a comprehensive overview of the physical and chemical properties, a modern synthetic approach, detailed spectroscopic analysis, and the potential applications of (S)-1-(4-Iodo-phenyl)-propan-1-ol for researchers and professionals in drug development.

Physicochemical Properties

The precise experimental determination of all physical properties for (S)-1-(4-Iodo-phenyl)-propan-1-ol is not widely available in public literature. However, its fundamental properties can be tabulated, and for context, we can reference the properties of its immediate synthetic precursor, 1-(4-Iodophenyl)propan-1-one.

PropertyValueSource / Comment
Chemical Name (S)-1-(4-Iodophenyl)propan-1-olIUPAC Nomenclature
Molecular Formula C₉H₁₁IO[2]
Molecular Weight 262.09 g/mol [2]
CAS Number 90609-48-6[2]
Appearance Predicted: Colorless to pale yellow solid or oilBased on similar compounds
Melting Point Data not availableFor reference, the precursor ketone melts at 54-55 °C.[3]
Boiling Point Data not availableFor reference, the precursor ketone boils at 294.6 °C.[3]
Solubility Predicted: Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in waterGeneral solubility for polar organic molecules

Synthesis: Enantioselective Biocatalytic Reduction

The synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern pharmaceutical manufacturing.[4] While classical chemical methods exist, biocatalysis offers a superior alternative, providing exceptional enantioselectivity under mild, environmentally friendly conditions.[5] The proposed synthesis for (S)-1-(4-Iodo-phenyl)-propan-1-ol is via the asymmetric reduction of its precursor, 1-(4-Iodophenyl)propan-1-one, using a carbonyl reductase (CRED) enzyme or a whole-cell biocatalyst.

Rationale for Biocatalysis:

  • High Enantioselectivity: Enzymes can produce the desired (S)-enantiomer with very high enantiomeric excess (ee), often >99%, which is critical for API synthesis.[6]

  • Green Chemistry: The reaction is typically run in an aqueous buffer at or near ambient temperature and pressure, avoiding harsh reagents and organic solvents.

  • Process Safety: Avoids the use of pyrophoric metal hydrides or high-pressure hydrogenation.

Experimental Protocol: Bioreduction of 1-(4-Iodophenyl)propan-1-one

This protocol outlines a general procedure that can be optimized for a specific carbonyl reductase enzyme or microbial strain.

Materials:

  • 1-(4-Iodophenyl)propan-1-one (Substrate)

  • Carbonyl Reductase (CRED) enzyme preparation or whole-cell biocatalyst (e.g., Lactobacillus kefiri)[1]

  • D-Glucose (for cofactor regeneration)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) (Catalytic amount)

  • Glucose Dehydrogenase (GDH) (for cofactor regeneration)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Cofactor System: Add D-glucose, a catalytic amount of NADP⁺, and the glucose dehydrogenase (GDH) enzyme. Stir until dissolved. This system will continuously regenerate the NADPH required by the carbonyl reductase.

  • Enzyme Addition: Add the selected carbonyl reductase enzyme preparation.

  • Substrate Addition: Dissolve the 1-(4-Iodophenyl)propan-1-one substrate in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it to the reaction buffer. The final concentration of the co-solvent should be kept low (typically <5% v/v) to avoid denaturing the enzymes.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride to reduce the solubility of the product.

  • Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-1-(4-Iodo-phenyl)-propan-1-ol.

  • Purification: Purify the crude product via flash column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

G cluster_0 Cofactor Regeneration Cycle sub 1-(4-Iodophenyl)propan-1-one prod (S)-1-(4-Iodo-phenyl)-propan-1-ol sub->prod Bioreduction reagents CRED Enzyme NADPH (from regeneration cycle) Aqueous Buffer, 30 °C extract Extraction (Ethyl Acetate) prod->extract purify Purification (Column Chromatography) extract->purify final Pure (S)-1-(4-Iodo-phenyl)-propan-1-ol (ee > 99%) purify->final glucose D-Glucose gluconolactone D-Glucono-1,5-lactone glucose->gluconolactone GDH nadp NADP+ nadph NADPH nadp->nadph

Caption: Biocatalytic synthesis workflow for (S)-1-(4-Iodo-phenyl)-propan-1-ol.

Spectroscopic Analysis (Theoretical)

No publicly available spectra for (S)-1-(4-Iodo-phenyl)-propan-1-ol were identified. The following analysis is a theoretical prediction based on the known structure and spectral data from analogous compounds, such as 1-(4-iodophenyl)ethanol.[7]

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show five distinct signals. The aromatic protons will exhibit a characteristic AA'BB' pattern due to the para-substitution.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.70Doublet2HAr-H (ortho to I)Deshielded by the iodine atom's electron-withdrawing inductive effect.
~ 7.10Doublet2HAr-H (ortho to C-OH)Shielded relative to the other aromatic protons.
~ 4.55Triplet1HCH -OHBenzylic proton, coupled to the adjacent CH₂ group.
~ 2.50Singlet (broad)1HOH Exchangeable proton; may not show coupling. Disappears on D₂O shake.[8]
~ 1.70Multiplet (Quintet)2HCH₂ CH₃Diastereotopic protons coupled to both the CH-OH and CH₃ groups.
~ 0.85Triplet3HCH₂CH₃ Terminal methyl group coupled to the adjacent CH₂ group.
¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show 7 unique carbon signals (4 aromatic, 3 aliphatic).

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 145Ar-C (ipso to C-OH)Quaternary carbon attached to the hydroxyl-bearing carbon.
~ 137Ar-C (ortho to I)Aromatic CH deshielded by iodine.
~ 128Ar-C (ortho to C-OH)Aromatic CH.
~ 92Ar-C (ipso to I)Quaternary carbon attached to iodine, showing a characteristic upfield shift.
~ 75C H-OHAliphatic carbon attached to the hydroxyl group.
~ 32C H₂CH₃Aliphatic methylene carbon.
~ 10C H₃Aliphatic methyl carbon.
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3500 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretch (sp²)Aromatic C-H
2980 - 2850C-H stretch (sp³)Aliphatic C-H
~ 1590, 1485C=C stretchAromatic Ring
~ 1100C-O stretchSecondary Alcohol
~ 820C-H bend (out-of-plane)1,4-disubstituted (para) aromatic

Applications in Drug Development

Chiral secondary alcohols are indispensable intermediates in the synthesis of numerous pharmaceuticals.[1][4] (S)-1-(4-Iodo-phenyl)-propan-1-ol serves as a valuable building block for several key reasons:

  • Stereochemical Control: It provides a pre-defined stereocenter, which is often essential for the biological activity and safety profile of a drug.

  • Structural Moiety: The phenylpropanol core is found in many biologically active molecules.

  • Synthetic Handle for Diversification: The iodine atom is a key feature, acting as a versatile point for modification via metal-catalyzed cross-coupling reactions. This allows for the rapid synthesis of a library of analogues during the lead optimization phase of drug discovery. For example, the iodine can be replaced with various aryl, alkyl, or alkyne groups to probe the structure-activity relationship (SAR) of a drug candidate. A similar strategy is employed using fluorinated analogues in the synthesis of drugs like the antiemetic Aprepitant.[9]

G cluster_0 Cross-Coupling Reactions start (S)-1-(4-Iodo-phenyl)-propan-1-ol suzuki Suzuki (R-B(OH)₂) start->suzuki stille Stille (R-SnBu₃) start->stille sonogashira Sonogashira (R-C≡CH) start->sonogashira end Diverse Library of Complex Drug Intermediates suzuki->end stille->end sonogashira->end

Caption: Synthetic utility of the iodo-substituent for diversification.

Safety and Handling

  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Potential Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place, protected from light.

References

  • Baydaş, M., et al. (2020). Green synthesis of chiral aromatic alcohols with Lactobacillus kefiri P2 as a novel biocatalyst. ResearchGate. Available at: [Link]

  • Almac Group. (n.d.). Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Almac. Available at: [Link]

  • Banoglu, E., & Duffel, M. W. (1997). Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa. Drug Metabolism and Disposition, 25(11), 1304-10. Available at: [Link]

  • Kumar, A., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link]

  • Liebeskind, L. S., & Peña-Cabrera, E. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses, 77, 135. Available at: [Link]

  • University of Wisconsin. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

  • NextSDS. (n.d.). 1-(4-iodophenyl)propan-1-one — Chemical Substance Information. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

Sources

Exploratory

Exact Mass, Molecular Weight, and Analytical Profiling of (S)-1-(4-Iodo-phenyl)-propan-1-OL

Executive Summary (S)-1-(4-Iodo-phenyl)-propan-1-OL is a highly versatile chiral secondary alcohol utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring a para-iodo substituent on the phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(4-Iodo-phenyl)-propan-1-OL is a highly versatile chiral secondary alcohol utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring a para-iodo substituent on the phenyl ring, this molecule serves as a critical bifunctional building block. The chiral hydroxyl center allows for stereospecific transformations, while the carbon-iodine (C-I) bond acts as a prime handle for transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of its exact mass, molecular weight, mass spectrometry fragmentation behavior, and a field-proven protocol for its enantioselective synthesis.

Physicochemical Profiling & Mass Calculations

In drug development and high-resolution mass spectrometry (HRMS), distinguishing between exact mass and molecular weight is paramount for accurate compound identification and isotopic profiling.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope of each element. For the formula C9H11IO, iodine is monoisotopic ( 127 I, 100% natural abundance), making the monoisotopic mass highly distinct.

  • Molecular Weight: The sum of the standard atomic weights (average mass considering all stable isotopes).

Table 1: Quantitative Mass and Physicochemical Data
PropertyValueComputational Basis / Significance
Chemical Formula C9H11IOStandard molecular composition
Exact Mass 261.98546 DaBased on 12 C, 1 H, 127 I, 16 O[1]
Molecular Weight 262.09 g/mol Average atomic weights (C: 12.011, H: 1.008)[1]
Monoisotopic Mass 261.98546 DaCritical for HRMS calibration and target identification[1]
Topological Polar Surface Area 20.2 ŲIndicates excellent membrane permeability (Lipinski's Rule)[1]
XLogP3 2.6Suggests favorable lipophilicity for drug-like candidates[1]

Analytical Mass Spectrometry & Fragmentation Dynamics

When analyzing (S)-1-(4-Iodo-phenyl)-propan-1-OL via Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule exhibits a highly predictable fragmentation cascade. The presence of the massive iodine atom significantly influences the stability of the molecular ion [M] ∙+ .

In HRMS, the molecular ion peak appears precisely at m/z 261.985. Because iodine lacks a naturally occurring M+2 isotope (unlike bromine or chlorine), the isotopic envelope is primarily dictated by the 13 C contribution (approximately 9.9% relative abundance for the M+1 peak). The primary fragmentation pathways involve α -cleavage of the ethyl group and dehydration.

G M Molecular Ion [M]•+ m/z 261.985 F1 [M - C2H5]+ m/z 232.946 M->F1 α-cleavage (- C2H5•) F2 [M - H2O]•+ m/z 243.975 M->F2 Dehydration (- H2O) F3 Iodophenyl Cation m/z 202.935 F1->F3 - CH2O

Mass spectrometry fragmentation pathways of (S)-1-(4-Iodophenyl)propan-1-ol.

Enantioselective Synthesis Protocol

The synthesis of enantiopure 1-(4-iodophenyl)propan-1-ol derivatives is often required for downstream applications, such as the development of phenicol antibacterials[2] or novel difluoromethylated bioisosteres[3]. The following protocol details the asymmetric addition of diethylzinc to 4-iodobenzaldehyde using a chiral amino alcohol ligand. This methodology acts as a self-validating system by coupling stereoselective induction with immediate chiral HPLC verification[4].

Protocol: Asymmetric Ethylation of 4-Iodobenzaldehyde

Objective: To synthesize (S)-1-(4-Iodo-phenyl)-propan-1-OL with >95% enantiomeric excess (ee).

  • Step 1: Ligand Preparation

    • Procedure: Dissolve 5 mol% of (-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB) in anhydrous toluene under a strict argon atmosphere.

    • Causality: Diethylzinc is highly pyrophoric and moisture-sensitive. The inert atmosphere prevents reagent degradation, while the anhydrous solvent ensures the chiral ligand coordinates exclusively with the zinc atom without competitive water binding.

  • Step 2: Zinc Complex Formation

    • Procedure: Cool the solution to 0 °C and slowly add diethylzinc (2.0 equivalents, 1.0 M in hexanes). Stir for 30 minutes.

    • Causality: Pre-forming the chiral zinc-ligand complex is critical. It establishes a rigid stereochemical pocket before the aldehyde is introduced, which dictates the facial selectivity of the subsequent nucleophilic attack.

  • Step 3: Aldehyde Addition

    • Procedure: Add a solution of 4-iodobenzaldehyde (1.0 equivalent) in anhydrous toluene dropwise over 15 minutes. Maintain the reaction at 0 °C for 12 to 16 hours.

    • Causality: Temperature control is the primary driver of enantioselectivity. Low temperatures suppress the background (uncatalyzed) racemic addition of diethylzinc, allowing the faster, ligand-catalyzed asymmetric pathway to dominate the reaction kinetics.

  • Step 4: Quenching and Hydrolysis

    • Procedure: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH 4​ Cl) at 0 °C.

    • Causality: The zinc alkoxide intermediate must be hydrolyzed to yield the free alcohol. NH 4​ Cl provides a mild, buffered proton source that prevents the acid-catalyzed elimination (dehydration) of the newly formed secondary alcohol.

  • Step 5: Isolation and Validation (Self-Validating Step)

    • Procedure: Extract the aqueous layer with diethyl ether, wash with brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo. Purify via silica gel flash chromatography. Validate the ee using Chiral HPLC (e.g., Chiralcel OD-H column).

    • Causality: Chiral HPLC acts as the self-validating mechanism for this protocol, confirming that the stereochemical induction from the (-)-DAIB ligand successfully translated to the (S)-configuration of the product.

G A 4-Iodobenzaldehyde (Starting Material) B Diethylzinc + (-)-DAIB in Toluene, 0°C A->B Reagent Addition C Chiral Zinc Alkoxide (Facial Selective Attack) B->C Enantioselective Transition State D Aqueous Workup (NH4Cl quench) C->D Hydrolysis E (S)-1-(4-Iodophenyl)propan-1-ol >95% ee D->E Isolation & Validation

Enantioselective synthesis workflow for (S)-1-(4-Iodophenyl)propan-1-ol.

Applications in Drug Development

The strategic placement of the iodine atom in (S)-1-(4-Iodo-phenyl)-propan-1-OL makes it an indispensable precursor in modern pharmacology:

  • Cross-Coupling Hub: The C-I bond is highly reactive toward oxidative addition by Pd(0) catalysts. This allows researchers to rapidly elaborate the phenyl ring via Suzuki-Miyaura couplings (adding aryl/heteroaryl groups) or Sonogashira couplings (adding alkynes) without disturbing the chiral alcohol center[4].

  • Bioisostere Development: Recent advancements have utilized similar iodophenyl derivatives in visible-light-mediated difluoromethylation reactions. The alcohol group can be targeted to create difluoromethylated bioisosteres, which exhibit unique physicochemical properties and improved metabolic stability in drug candidates[3].

  • Veterinary and Human Antibacterials: Halogenated phenyl propanol derivatives are structurally related to the phenicol class of antibiotics (e.g., Florfenicol), which are potent inhibitors of bacterial protein biosynthesis used extensively in treating respiratory infections[2].

References

  • 2-Iodo-2-phenylpropan-1-ol | C9H11IO | CID 169577935 - PubChem - NIH - 1

  • Difluoromethylated Difunctionalization of Alkenes under Visible Light - ACS Publications - 3

  • WO2013134061A1 - Phenicol antibacterials - Google Patents - 2

  • Rational Synthesis of Trans-Substituted Porphyrin Building Blocks Containing One Sulfur or Oxygen Atom in Place of Nitrogen at a Designated Site - ACS Publications - 4

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for (S)-1-(4-Iodo-phenyl)-propan-1-ol

Introduction & Strategic Rationale The synthesis of highly enantioenriched chiral secondary alcohols bearing halogenated aryl groups is a critical operation in modern drug development. (S)-1-(4-Iodo-phenyl)-propan-1-ol s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of highly enantioenriched chiral secondary alcohols bearing halogenated aryl groups is a critical operation in modern drug development. (S)-1-(4-Iodo-phenyl)-propan-1-ol serves as a highly versatile chiral building block; the heavy, polarizable iodine atom provides an ideal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings) used to construct complex Active Pharmaceutical Ingredients (APIs).

The Chemoselectivity Challenge: Standard catalytic hydrogenation using heterogeneous catalysts (e.g., Pd/C or PtO₂) and H₂ gas is fundamentally incompatible with this substrate. The carbon-iodine (C–I) bond is highly susceptible to oxidative addition and subsequent reductive dehalogenation under these conditions. To preserve the C–I bond while achieving absolute stereocontrol over the prochiral ketone (1-(4-iodophenyl)propan-1-one), synthetic strategies must rely on highly chemoselective, mild hydride transfer mechanisms.

This guide details two field-proven, self-validating methodologies to achieve >98% enantiomeric excess (ee) of the (S)-enantiomer:

  • Method A: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

  • Method B: Corey-Bakshi-Shibata (CBS) Borane Reduction

Mechanistic Causality & Stereochemical Control

To synthesize the (S)-enantiomer, the hydride must be delivered specifically to the si-face of the prochiral ketone. Because the 4-iodophenyl group (Large, priority 2) and the ethyl group (Small, priority 3) dictate the Cahn-Ingold-Prelog (CIP) priorities alongside the resulting hydroxyl group (priority 1), si-face attack pushes the oxygen forward, establishing the (S)-configuration.

Method A: Noyori-Ikariya ATH via (S,S)-Ru-TsDPEN

The Noyori-Ikariya ATH utilizes a chiral ruthenium(II) complex, typically RuCl(p-cymene)[(S,S)-TsDPEN] 1. The reaction proceeds via a concerted, outer-sphere mechanism involving a six-membered pericyclic transition state. The (S,S)-diamine ligand creates a chiral pocket that forces the large 4-iodophenyl group to orient away from the η⁶-arene (p-cymene) ligand of the catalyst to minimize steric repulsion. This precise orientation exposes only the si-face of the ketone to the metal-bound hydride. A formic acid/triethylamine (TEAF) azeotrope serves as the hydride source, driving the reaction to completion via the irreversible evolution of CO₂ gas 2.

Method B: CBS Reduction via (S)-MeCBS

The CBS reduction employs a chiral oxazaborolidine catalyst, (S)-MeCBS , to activate both the borane (BH₃) reducing agent and the ketone 3. The catalyst acts as a Lewis acid-base bridge. The ketone coordinates to the endocyclic boron atom anti to the catalyst's methyl group. To minimize steric clash with the catalyst's backbone, the large 4-iodophenyl group occupies the equatorial position, while the smaller ethyl group sits axially. This locks the ketone in a conformation where the coordinated BH₃ can only deliver its hydride intramolecularly to the si-face.

SynthesisWorkflow cluster_methods Enantioselective Reduction Pathways Ketone 1-(4-Iodophenyl)propan-1-one (Prochiral Ketone) Noyori Method A: Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / Et3N Ketone->Noyori Transfer Hydrogenation CBS Method B: CBS Reduction (S)-MeCBS Catalyst BH3·THF / THF Ketone->CBS Borane Reduction Product (S)-1-(4-Iodophenyl)propan-1-ol (Target Chiral Alcohol) >98% ee Noyori->Product Hydride Transfer (si-face) CBS->Product Hydride Delivery (si-face)

Figure 1: Dual pathway strategy for the enantioselective synthesis of (S)-1-(4-Iodophenyl)propan-1-ol.

Quantitative Method Comparison

ParameterMethod A: Noyori ATHMethod B: CBS Reduction
Catalyst Loading 0.5 – 1.0 mol%5.0 – 10.0 mol%
Hydride Source Formic Acid (HCOOH)Borane-THF (BH₃·THF)
Operating Temperature 25°C to 40°C-20°C to 0°C
Reaction Time 12 – 24 hours1 – 3 hours
Typical Yield 90 – 95%92 – 98%
Enantiomeric Excess (ee) 95 – 98%97 – >99%
Chemoselectivity (Ar–I) Excellent (No dehalogenation)Excellent (No dehalogenation)
Scalability High (Process/Kilogram scale)Moderate (Exothermic, gas evolution)

Experimental Protocols

Protocol A: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

This protocol is highly recommended for scale-up due to the operational safety of the reagents and the lack of cryogenic requirements.

Materials:

  • 1-(4-Iodophenyl)propan-1-one (1.0 equiv, 10 mmol, 2.60 g)

  • RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%, 0.05 mmol, 32 mg)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio, 10 mL)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • System Preparation: Purge a 50 mL Schlenk flask with dry nitrogen for 10 minutes to ensure an inert atmosphere.

  • Reagent Charging: Add 1-(4-iodophenyl)propan-1-one (2.60 g) and the (S,S)-Ru catalyst (32 mg) to the flask.

  • Solvent/Hydride Addition: Inject 10 mL of the degassed Formic acid/Triethylamine (5:2) mixture via syringe. Causality Note: Degassing is critical to prevent oxidation of the active Ru-hydride intermediate.

  • Reaction Execution: Stir the dark-red solution at 30°C. Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization). The reaction is self-validating through the continuous, steady bubbling of CO₂ gas. Cessation of bubbling typically indicates reaction completion (approx. 14 hours).

  • Quenching & Workup: Dilute the mixture with 30 mL of water to quench unreacted formic acid, then extract with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the pure (S)-alcohol as a white solid.

Protocol B: Corey-Bakshi-Shibata (CBS) Borane Reduction

This protocol is recommended for rapid synthesis and when maximizing enantiomeric excess (>98% ee) is the absolute priority.

Materials:

  • 1-(4-Iodophenyl)propan-1-one (1.0 equiv, 10 mmol, 2.60 g)

  • (S)-MeCBS catalyst (1.0 M in Toluene, 10 mol%, 1.0 mL)

  • Borane-THF complex (BH₃·THF, 1.0 M, 1.2 equiv, 12.0 mL)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

  • Methanol (for quenching)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried, N₂-flushed 100 mL round-bottom flask, add 20 mL of anhydrous THF and the (S)-MeCBS catalyst (1.0 mL). Cool the solution to -20°C using a dry ice/ethylene glycol bath.

  • Borane Coordination: Slowly inject the BH₃·THF solution (12.0 mL) over 5 minutes. Stir for 15 minutes at -20°C to allow the catalyst-borane adduct to fully form.

  • Substrate Addition (Critical Step): Dissolve the ketone (2.60 g) in 10 mL of anhydrous THF. Add this ketone solution dropwise via a syringe pump over 60 minutes. Causality Note: Slow addition ensures the ketone concentration remains lower than the catalyst concentration. If added too quickly, the excess ketone will be reduced by uncoordinated BH₃ in a non-enantioselective background reaction, severely degrading the final ee.

  • Reaction Execution: Stir the mixture at -20°C for an additional 1 hour. Confirm consumption of the ketone via TLC.

  • Quenching (Self-Validating Step): Carefully add Methanol (5 mL) dropwise at -20°C. Caution: Vigorous H₂ gas evolution will occur as excess borane is destroyed and the chiral borate intermediate is solvolyzed. Wait until gas evolution completely stops.

  • Workup: Remove volatiles under reduced pressure. Redissolve the residue in diethyl ether (40 mL), wash with 1M HCl (20 mL) to remove the CBS catalyst (which can be recovered from the aqueous phase), followed by brine (20 mL). Dry, concentrate, and purify via short-pad silica filtration.

CBS_Cycle Cat (S)-MeCBS Catalyst Complex1 Borane Coordination (Catalyst-BH3 Adduct) Cat->Complex1 + BH3·THF Complex2 Ketone Coordination (Lewis Acid-Base Complex) Complex1->Complex2 + Ketone TS Hydride Transfer (6-Membered Transition State) Complex2->TS Facial Selection ProductRel Product Release (Chiral Borate) TS->ProductRel Intramolecular Transfer ProductRel->Cat Catalyst Regeneration Workup Methanolysis (S)-Alcohol + B(OMe)3 ProductRel->Workup MeOH

Figure 2: Catalytic cycle of the CBS reduction demonstrating the self-regenerating nature of the (S)-MeCBS catalyst.

Quality Control & Analytical Validation

To validate the success of the synthesis, the following analytical checks must be performed:

  • Chiral HPLC: Determine the ee using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H). Isocratic elution with Hexanes/Isopropanol (typically 95:5) at 1.0 mL/min. The (S) and (R) enantiomers will exhibit baseline separation, allowing precise integration of the peaks.

  • ¹H NMR (400 MHz, CDCl₃): Confirm structural integrity and absence of dehalogenation. Key signals:

    • δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H adjacent to Iodine)

    • δ 7.08 (d, J = 8.4 Hz, 2H, Ar-H adjacent to chiral center)

    • δ 4.55 (t, J = 6.5 Hz, 1H, CH -OH)

    • δ 1.75 (m, 2H, CH₂ CH₃)

    • δ 0.90 (t, J = 7.4 Hz, 3H, CH₂CH₃ )

References

  • "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones", Dalton Transactions, Royal Society of Chemistry (2022). Available at:[Link]

  • "Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects", Tetrahedron (2020). Available at:[Link]

  • "Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction", Journal of the American Chemical Society (2024). Available at:[Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (S)-1-(4-Iodo-phenyl)-propan-1-OL

Introduction: The Strategic Importance of Chiral Scaffolds In the landscape of modern drug discovery and materials science, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral molecules, w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern drug discovery and materials science, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit profoundly different biological activities and physical properties.[1][2][3] The substrate, (S)-1-(4-Iodo-phenyl)-propan-1-OL, represents a valuable chiral building block. Its structure combines a stereocenter with a reactive aryl iodide moiety, making it an ideal candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler precursors.[4]

This document provides detailed application notes and protocols for several key palladium-catalyzed reactions utilizing (S)-1-(4-Iodo-phenyl)-propan-1-OL. The methodologies described herein are designed to be robust starting points for researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

Core Concepts in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species.[5][6] The fundamental steps of this cycle are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide.[5][6][7]

  • Transmetalation (for Suzuki and Sonogashira reactions) or Migratory Insertion (for Heck reaction): The second coupling partner is introduced to the palladium center.[5][7][8]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[5][6][8]

The choice of ligands, base, and solvent is critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.

Diagram of the General Palladium Catalytic Cycle

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Intermediate Oxidative_Addition->Ar-Pd(II)-I(L2) Coupling_Step Transmetalation / Migratory Insertion (Coupling Partner) Ar-Pd(II)-I(L2)->Coupling_Step Coupling Partner Coupled_Intermediate Coupled Pd(II) Intermediate Coupling_Step->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Coupling Product Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Weigh Reagents Assemble Assemble Glassware (Schlenk/Flask) Start->Assemble Inert Establish Inert Atmosphere Assemble->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat to Desired Temp Solvent->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor Progress (TLC/GC-MS) Stir->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Quench/Dilute Cool->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (S)-1-(4-Iodo-phenyl)-propan-1-OL synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and mechanistic challenges associated with the asy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and mechanistic challenges associated with the asymmetric synthesis of (S)-1-(4-Iodo-phenyl)-propan-1-ol.

Synthesizing chiral secondary alcohols bearing heavy halogens (like iodine) requires exquisite chemoselectivity. The weak C–I bond (dissociation energy ~65 kcal/mol) is highly susceptible to oxidative addition and subsequent hydrodehalogenation if traditional transition-metal hydrogenation (e.g., Pd/C, H₂) is used. To achieve high enantiomeric excess (ee) while preserving the halogen, we must rely on highly selective hydride transfer mechanisms.

Chemoselective Asymmetric Reduction Pathways

To establish the optimal synthetic route for your facility, we evaluate three primary methodologies: the Corey-Bakshi-Shibata (CBS) reduction, Noyori Asymmetric Transfer Hydrogenation (ATH), and Biocatalysis.

G Start 1-(4-Iodophenyl)propan-1-one (Prochiral Ketone) CBS CBS Reduction (Corey-Bakshi-Shibata) Start->CBS Noyori Noyori ATH (Transfer Hydrogenation) Start->Noyori KRED Biocatalysis (Ketoreductase) Start->KRED CBSStep Borane/THF, -20°C Kinetic Control CBS->CBSStep NoyoriStep RuCl(TsDPEN)(p-cymene) HCOOH/NEt3, 40°C Noyori->NoyoriStep KREDStep Aqueous Buffer, NADP+ Glucose Dehydrogenase KRED->KREDStep Target (S)-1-(4-Iodo-phenyl)-propan-1-OL Target >99% ee CBSStep->Target NoyoriStep->Target KREDStep->Target

Fig 1: Chemoselective asymmetric reduction pathways to (S)-1-(4-Iodo-phenyl)-propan-1-OL.

Quantitative Method Comparison

The following table summarizes the operational parameters and expected outcomes for the three primary reduction strategies.

ParameterCBS ReductionNoyori ATHBiocatalysis (KRED)
Catalyst (S)-Me-CBS / BoraneRuClEngineered KRED
H-Donor BH₃-THF or CatecholboraneHCOOH/NEt₃ (5:2)Glucose / GDH / NADP⁺
Temperature -20 °C to 0 °C40 °C30 °C
Typical ee (%) 94 - 96%96 - 99%>99.9%
Yield (%) >90%>95%>85%
Chemoselectivity Excellent (No C-I cleavage)Excellent (No C-I cleavage)Absolute
Scalability Moderate (Cryogenic needs)High (Standard reactors)Very High (Aqueous)

Troubleshooting & FAQs

Q1: My CBS reduction of 1-(4-iodophenyl)propan-1-one is stalling at 80% ee, despite using 10 mol% (S)-Me-CBS. Why? A1: This is a classic kinetic competition issue. The causality lies in moisture degradation of the oxazaborolidine catalyst, which generates boric acid and free chiral amino alcohol. This leaves uncoordinated borane (BH₃) in solution. Uncoordinated BH₃ reduces the ketone via a fast, uncatalyzed, and entirely racemic background pathway, severely depressing your overall ee[1]. Solution: Ensure strictly anhydrous conditions. As demonstrated by , maintaining the reaction at -20 °C suppresses the activation energy of the uncatalyzed background reaction while the catalyzed pathway remains rapid[1].

Q2: In the Noyori ATH, I am observing a drop in enantioselectivity (ee erosion) at >90% conversion. How do I prevent this? A2: If you are using isopropanol as your hydrogen donor, you are fighting a thermodynamically controlled equilibrium. As the concentration of your chiral alcohol product increases and isopropanol is consumed (forming acetone), the Ru(II) catalyst can abstract a hydride from your enantiopure product, leading to racemization. Solution: Switch the hydrogen donor from isopropanol to a 5:2 formic acid/triethylamine (HCOOH/NEt₃) azeotrope. The irreversible evolution of CO₂ gas drives the reaction forward, completely preventing reverse-hydride transfer and ee erosion, a mechanism established by [2].

Q3: How exactly do these methods prevent the dehalogenation of the 4-iodo group? A3: Traditional heterogeneous hydrogenation involves the metal surface directly interacting with the substrate, leading to oxidative addition into the weak C–I bond. Both Noyori ATH and CBS reduction operate via highly structured transition states that keep the metal/boron center away from the aryl halide. Noyori ATH operates via an outer-sphere six-membered pericyclic transition state where hydride and proton are transferred simultaneously to the carbonyl, meaning the Ru(II) center never directly interacts with the aromatic ring[2]. Similarly, engineered Ketoreductases (KREDs) utilize an enzyme binding pocket that sterically shields the halogen while positioning the carbonyl for hydride attack from the NADP(H) cofactor[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent the waste of expensive late-stage intermediates, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Enantioselective CBS Reduction

Objective: Synthesize (S)-1-(4-Iodo-phenyl)-propan-1-ol via kinetic control.

  • System Validation & Catalyst Activation: Charge a flame-dried Schlenk flask with (S)-Me-CBS (0.1 equiv) and anhydrous THF (to 0.5 M).

    • Self-Validation Check: Perform a Karl Fischer titration on the THF solution. Proceed only if H₂O < 20 ppm. If >20 ppm, abort and re-dry the solvent to prevent racemic background reduction.

  • Borane Addition: Cool the system to -20 °C. Add BH₃-THF (0.6 equiv) dropwise over 10 minutes. Stir for 15 minutes to allow the formation of the active catalyst-borane complex.

  • Substrate Addition: Dissolve 1-(4-iodophenyl)propan-1-one (1.0 equiv) in anhydrous THF. Add this solution via syringe pump over 1 hour to maintain a low concentration of unreacted ketone, favoring the catalytic cycle over the background reaction.

  • IPC & Quench:

    • Self-Validation Check: At 30 minutes post-addition, withdraw a 50 µL aliquot, quench with MeOH, and run a rapid chiral HPLC assay. If the ee is <92% at early conversion, the catalyst has degraded. Abort the reaction to save downstream processing costs.

  • Workup: If validated, quench the bulk reaction carefully with MeOH at -20 °C until gas evolution ceases. Concentrate under vacuum and purify via silica gel chromatography.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (S)-1-(4-Iodo-phenyl)-propan-1-ol via irreversible transfer hydrogenation.

  • Azeotrope Preparation: In a cooled vessel (0 °C), slowly add formic acid (5.0 equiv) to triethylamine (2.0 equiv).

    • Self-Validation Check: Verify the pH of the resulting azeotrope is approximately 3.5. An incorrect ratio will either poison the catalyst (excess amine) or stall the reaction (excess acid).

  • Catalyst Pre-activation: In a separate Schlenk flask, combine RuCl (0.005 equiv) and the azeotrope. Stir at 40 °C for 15 minutes to generate the active 16-electron Ru-hydride species.

  • Reaction & Kinetic Monitoring: Add 1-(4-iodophenyl)propan-1-one (1.0 equiv) to the active catalyst solution.

    • Self-Validation Check: Attach a bubbler to the vent line. Monitor CO₂ gas evolution. Continuous bubbling confirms active catalytic turnover. A premature cessation of bubbling before complete consumption of the ketone indicates catalyst deactivation.

  • Isolation: Upon complete conversion (typically 12-24 hours), dilute with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the highly enantioenriched alcohol.

References

  • Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes Source: Journal of the American Chemical Society (1995), 117 (28), 7562–7563. URL: [Link]

  • Title: A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses Source: Journal of the American Chemical Society (1987), 109 (25), 7925–7926. URL: [Link]

  • Title: The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development Source: JACS Au (2023), 3 (3), 715–735. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (S)-1-(4-iodophenyl)propan-1-ol Synthesis &amp; Extraction

Welcome to the Technical Support Center for chiral aryl alcohol synthesis. As an Application Scientist, I frequently encounter researchers struggling with the isolation of (S)-1-(4-iodophenyl)propan-1-ol [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral aryl alcohol synthesis. As an Application Scientist, I frequently encounter researchers struggling with the isolation of (S)-1-(4-iodophenyl)propan-1-ol [1]. This molecule presents a unique intersection of chemical and physical challenges: the high lipophilicity imparted by the iodine atom, the fragility of the C-I bond during chemical reduction, and the severe emulsion risks inherent to aqueous biocatalytic extractions.

This guide provides field-proven, self-validating protocols to diagnose and resolve low-yield scenarios, ensuring high enantiomeric excess (ee) and maximum mass recovery.

Part 1: Diagnostic Workflow

Before adjusting your extraction protocol, we must determine if the low yield is a reaction failure, a chemoselectivity issue, or a physical extraction loss.

G Start Low Yield of (S)-1-(4-iodophenyl)propan-1-ol Check Analyze Crude by GC/MS or NMR Start->Check Dehalogenation Impurity Detected: 1-phenylpropan-1-ol Check->Dehalogenation C-I Cleavage Incomplete High Starting Material: 1-(4-iodophenyl)propan-1-one Check->Incomplete Poor Reaction Extraction High Conversion, Low Recovered Mass Check->Extraction Emulsion/Loss Sol1 Switch to Biocatalysis (AKR/KRED) Dehalogenation->Sol1 Sol2 Optimize Cofactor Regeneration Incomplete->Sol2 Sol3 Use High Log P Solvent & Salting Out Extraction->Sol3

Diagnostic flowchart for troubleshooting low extraction yields of (S)-1-(4-iodophenyl)propan-1-ol.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My overall isolated yield is <40%, and GC/MS shows a significant impurity with a mass of 136 m/z. What is happening? Analysis & Causality: The mass of 136 m/z corresponds to 1-phenylpropan-1-ol. If you are using traditional chemical catalysis (e.g., Pd/C, Ru, or Rh-catalyzed asymmetric hydrogenation), you are experiencing catalytic hydrodehalogenation . The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds (bond dissociation energy ~65 kcal/mol). Transition metals readily insert into this bond, cleaving the iodine atom before or during the ketone reduction. Self-Validating Solution: Abandon transition-metal hydrogenation for this specific iodinated substrate. Instead, utilize a biocatalytic approach. Aldo-Keto Reductases (AKR) or Ketoreductases (KRED) operate under mild, ambient conditions that strictly reduce the carbonyl group without activating the C-I bond. Biocatalytic reduction is the most competitive process for chiral aromatic alcohols, offering clean reactions and >99% enantioselectivity without dehalogenation risks[2].

Q2: I switched to a biocatalytic reduction. The reaction conversion is >95%, but my extraction yield is <50%. Why is the product staying in the aqueous phase? Analysis & Causality: (S)-1-(4-iodophenyl)propan-1-ol is highly lipophilic. However, crude enzyme preparations contain amphiphilic proteins that act as powerful surfactants. These proteins encapsulate your lipophilic product in stable aqueous micelles, preventing it from partitioning into the organic solvent. Furthermore, using highly polar extraction solvents (Log P < 2, such as ethyl acetate) causes severe enzyme denaturation at the liquid-liquid interface, creating unbreakable emulsions and trapping the product[2]. Self-Validating Solution: Utilize a biphasic extraction system with a high Log P solvent. Research demonstrates that solvents with a Log P > 4 (like heptane or hexane) prevent enzyme deactivation and improve partitioning[2]. For maximum recovery, modern protocols utilize a mixture of heptane and ionic liquids (e.g., [P66614][Phos]), which has been shown to achieve extraction yields up to 96.36% for chiral aryl alcohols[3].

Q3: How do I handle the severe emulsions that form when I add solvent to my biocatalytic reaction mixture? Analysis & Causality: Emulsions in biocatalytic mixtures are stabilized by denatured proteins forming a rigid, cross-linked film at the organic-aqueous interface. Agitating the mixture too vigorously creates micro-droplets that these proteins permanently stabilize. Self-Validating Solution: Implement a "salting-out" procedure combined with interfacial filtration. Adding NaCl increases the ionic strength of the aqueous phase, decreasing the solubility of the non-polar alcohol while simultaneously disrupting the electrostatic interactions stabilizing the protein emulsion. If the emulsion persists, filtering the biphasic mixture through Celite physically strips the denatured proteins from the interface.

Part 3: Mechanistic Pathway Analysis

Pathway Ketone 1-(4-iodophenyl) propan-1-one (Substrate) Biocat Biocatalytic Reduction (AKR/KRED + NAD(P)H) Ketone->Biocat Mild Conditions Chem Chemical Hydrogenation (Pd/C + H2) Ketone->Chem Harsh Conditions Target (S)-1-(4-iodophenyl) propan-1-ol (Target Product) Biocat->Target >99% ee, Intact C-I Bond Byproduct 1-phenylpropan-1-ol (Dehalogenated) Chem->Byproduct C-I Cleavage (Hydrodeiodination)

Mechanistic pathways showing chemoselective biocatalysis vs. chemical dehalogenation.

Part 4: Quantitative Data: Solvent Selection Matrix

Selecting the correct extraction solvent is the most critical variable in recovering (S)-1-(4-iodophenyl)propan-1-ol from an aqueous matrix. The table below summarizes the causality between solvent Log P, extraction efficiency, and emulsion risk based on established biocatalytic principles[2][3].

Solvent SystemLog PPolarity IndexExtraction EfficiencyEmulsion Risk in BiocatalysisCausality / Mechanism
Ethyl Acetate 0.734.4Low (<50%)Critical High polarity (Log P < 2) rapidly denatures enzymes at the interface, trapping the product in a rigid emulsion[2].
MTBE 0.942.5ModerateHighBetter partitioning than EtOAc, but still prone to micro-emulsion formation due to moderate water solubility.
Heptane / Hexane ~3.90.1High (80-85%)LowHigh Log P (>4) prevents enzyme deactivation and forces clean phase separation[2].
Heptane + [P66614][Phos] >5.0N/AOptimal (>96%) Very Low Ionic liquid acts as a highly efficient extractant, ensuring the alcohol remains in its non-dissociated form[3].

Part 5: Step-by-Step Methodology: Optimized Biocatalytic Extraction

This protocol is designed as a self-validating system to isolate (S)-1-(4-iodophenyl)propan-1-ol from an aqueous biocatalytic mixture while preventing emulsion-based yield loss.

Step 1: Reaction Termination & Protonation

  • Action: Once the biocatalytic reduction is complete, adjust the aqueous phase pH to 2.0 using dropwise addition of 1M HCl.

  • Causality: Lowering the pH ensures that any acidic byproducts or amphiphilic molecules remain in their non-dissociated form, significantly improving extraction efficiency into the organic phase[3].

  • Self-Validation: The solution will likely become cloudy as bulk proteins begin to precipitate out of solution.

Step 2: Salting Out

  • Action: Add solid NaCl to the aqueous mixture until saturation is reached (approximately 300 g/L). Stir gently at 25 °C for 15 minutes.

  • Causality: The high ionic strength drastically reduces the solubility of the highly lipophilic (S)-1-(4-iodophenyl)propan-1-ol in the aqueous phase, forcing it outward.

  • Self-Validation: Stop adding NaCl when undissolved salt crystals remain visible at the bottom of the flask after 5 minutes of stirring.

Step 3: Solvent Addition & Gentle Partitioning

  • Action: Add an equal volume of Heptane (or a Heptane/Ionic Liquid blend). Do NOT shake vigorously. Invert the separatory funnel gently 10-15 times.

  • Causality: Vigorous shaking introduces kinetic energy that allows denatured proteins to encapsulate the heptane droplets, creating an unbreakable micro-emulsion.

Step 4: Interfacial Filtration (Emulsion Breaking)

  • Action: Allow the funnel to sit for 10 minutes. If a thick, milky emulsion layer persists at the interface, drain the entire biphasic mixture through a 1-inch pad of Celite 545 (diatomaceous earth) on a Buchner funnel under vacuum.

  • Causality: The porous structure of the Celite physically traps the denatured, cross-linked proteins that stabilize the emulsion, allowing only the clean aqueous and organic liquids to pass through.

Step 5: Phase Separation & Recovery

  • Action: Return the filtered biphasic mixture to the separatory funnel.

  • Self-Validation: The layers will now separate cleanly with a sharp interface within 2-5 minutes.

  • Action: Collect the top organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (S)-1-(4-iodophenyl)propan-1-ol.

Part 6: References

  • Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review - ResearchGate 3

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC (NIH) 2

  • 1-(4-iodophenyl)propan-1-ol | 90609-48-6 - Sigma-Aldrich 1

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for the Production of (S)-1-(4-Iodo-phenyl)-propan-1-OL

Introduction Welcome to the technical support guide for the synthesis of (S)-1-(4-Iodo-phenyl)-propan-1-OL. This chiral alcohol is a valuable building block in pharmaceutical development, and its efficient synthesis with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of (S)-1-(4-Iodo-phenyl)-propan-1-OL. This chiral alcohol is a valuable building block in pharmaceutical development, and its efficient synthesis with high enantiopurity is critical. The most common and effective method for its production is the asymmetric reduction of the prochiral ketone, 4'-iodopropiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a specific focus on catalyst loading.

The core of this process relies on asymmetric catalysis, typically Asymmetric Transfer Hydrogenation (ATH) or Asymmetric Hydrogenation (AH), utilizing chiral catalysts to control the stereochemical outcome.[1][2] Catalyst performance is paramount, and its optimization is a multifactorial challenge involving not just loading, but also the interplay of temperature, solvent, and substrate quality. This document provides practical, experience-driven advice to navigate these challenges effectively.

General Reaction Scheme

The catalytic asymmetric reduction of 4'-iodopropiophenone to (S)-1-(4-Iodo-phenyl)-propan-1-OL is illustrated below. The choice of catalyst, specifically the chirality of its ligand (e.g., (S,S) vs. (R,R)), dictates the stereochemistry of the final product.

Caption: Asymmetric reduction of 4'-iodopropiophenone.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question 1: My reaction shows low conversion (<90%) to 1-(4-Iodo-phenyl)-propan-1-OL, even after an extended reaction time. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common issue that can often be traced back to catalyst activity or reaction conditions. Here are the primary causes and corresponding solutions:

  • Cause A: Insufficient Catalyst Loading: The most direct cause of low conversion is often that the amount of catalyst is too low to drive the reaction to completion within a reasonable timeframe, especially if the substrate is sterically demanding or contains inhibiting functional groups.

    • Solution: Incrementally increase the catalyst loading (Substrate/Catalyst ratio). Start from a baseline of 1 mol% (S/C = 100) and increase to 1.5 mol% or 2.0 mol% (S/C ≈ 67-50). Monitor the conversion at set time points to evaluate the impact. Be mindful that higher catalyst loading increases costs.[3]

  • Cause B: Catalyst Inhibition or Deactivation: The iodo-substituent on the aromatic ring can potentially coordinate with the metal center of the catalyst, leading to inhibition.[4] Additionally, impurities in your starting material (4'-iodopropiophenone), solvent, or hydrogen source can act as catalyst poisons.

    • Solution 1 (Purity Check): Ensure the 4'-iodopropiophenone is of high purity (>98%). Recrystallize or purify via column chromatography if necessary. Use anhydrous, degassed solvents and high-purity hydrogen donors (e.g., redistilled isopropanol).

    • Solution 2 (Catalyst Choice): If inhibition is suspected, consider a catalyst that is less susceptible. Some iron-based catalysts have shown high tolerance to various functional groups.[5] Alternatively, enzymatic systems like Alcohol Dehydrogenases (ADHs) may offer a completely different and effective reaction environment.

  • Cause C: Inefficient Hydrogen Donor System (for ATH): In Asymmetric Transfer Hydrogenation, the choice and concentration of the hydrogen donor are critical. For formic acid/triethylamine (HCOOH/NEt₃) systems, an improper ratio can lead to pH shifts that deactivate the catalyst. For isopropanol, the equilibrium nature of the reaction can stall conversion.

    • Solution: If using HCOOH/NEt₃, ensure an optimal molar ratio (typically 5:2). If using isopropanol, running the reaction at a higher concentration or removing the acetone byproduct (e.g., by performing the reaction under a gentle stream of inert gas) can help drive the equilibrium towards the product.[6]

Question 2: The reaction conversion is high, but the enantiomeric excess (ee) for my desired (S)-enantiomer is below target (>99%). How can I improve stereoselectivity?

Answer: Poor enantioselectivity indicates that the transition state leading to the desired (S)-enantiomer is not sufficiently favored over the one leading to the (R)-enantiomer. This is almost always a function of the catalyst-substrate interaction and the reaction's energetic landscape.

  • Cause A: Suboptimal Reaction Temperature: Temperature has a significant effect on enantioselectivity. Higher temperatures increase molecular motion and can provide enough energy to overcome the activation barrier for the undesired enantiomer, thus lowering the ee.

    • Solution: Lower the reaction temperature. Many asymmetric hydrogenations show a marked improvement in ee when the temperature is dropped from room temperature to 0 °C or even lower.[7] Perform a temperature screening experiment (e.g., 30 °C, 20 °C, 10 °C, 0 °C) while keeping catalyst loading constant to find the optimal balance between reaction rate and selectivity.

  • Cause B: Inappropriate Ligand/Catalyst Structure: The chiral ligand is the primary director of stereochemistry. The specific ligand that works for one ketone may not be optimal for another. The electronic and steric properties of 4'-iodopropiophenone require a well-matched ligand.

    • Solution: Screen a panel of chiral ligands. For ruthenium-based catalysts, ligands like TsDPEN (tosylated diphenylethylenediamine) are common starting points.[6] Consider variations with different aryl-sulfonyl groups or backbones to fine-tune the steric and electronic environment of the catalytic pocket.

  • Cause C: Competing Background (Uncatalyzed) Reaction: It's possible that a small portion of the ketone is being reduced by a non-selective pathway, for instance by the hydrogen donor itself under certain conditions, which produces a racemic mixture and thus lowers the overall ee.

    • Solution: Ensure the base (if used) is not strong enough to promote a non-selective Meerwein-Pondorf-Verley-type reduction. A higher catalyst loading can sometimes help the asymmetric pathway outcompete the background reaction.[3] Running a control experiment without the chiral ligand (using only the metal precursor) can help quantify this background reaction.

Question 3: My catalyst appears to be degrading or precipitating out of the solution before the reaction is complete. What could be the cause?

Answer: Catalyst instability can be a significant issue, leading to stalled reactions and inconsistent results.

  • Cause A: Oxygen Sensitivity: Many asymmetric hydrogenation catalysts, particularly in their active hydride form, are sensitive to oxygen.

    • Solution: Ensure all reaction steps are performed under a strictly inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox for catalyst handling. Degas all solvents and reagents thoroughly before use.

  • Cause B: Incompatible Solvent: The catalyst may have poor solubility or stability in the chosen solvent, leading to precipitation.

    • Solution: Screen different solvents. While alcohols like isopropanol are common for ATH, other solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene may offer better solubility and stability for your specific catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for optimizing the synthesis of (S)-1-(4-Iodo-phenyl)-propan-1-OL?

A typical starting point for laboratory-scale synthesis is a substrate-to-catalyst (S/C) ratio of 100:1, which corresponds to 1.0 mol% catalyst loading.[4] From here, you can adjust based on performance. If conversion is high and fast, you can try reducing the loading to 0.5 mol% or 0.1 mol% for process economy. If conversion is slow or incomplete, increase the loading to 1.5-2.0 mol%.[3][8]

Q2: How does catalyst loading affect yield and enantiomeric excess (ee)?

The relationship is not always linear, but general trends can be observed. The table below summarizes the expected impact based on a hypothetical optimization experiment.

Catalyst Loading (mol%)Typical Reaction Time (h)Expected Conversion/YieldExpected Enantiomeric Excess (ee)Rationale
0.118 - 24Low to ModerateHighInsufficient catalyst for full conversion in a standard timeframe. Selectivity is maintained.
0.58 - 12Moderate to HighHighA good balance for efficient reactions, may require longer times.
1.0 (Standard) 2 - 6 High (>95%) High (>98%) Often the optimal starting point for achieving full conversion and high selectivity.
2.01 - 3High (>98%)HighFaster reaction rate. Primarily used if the standard loading gives incomplete conversion.[3]

Q3: How do I choose between Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH)?

The choice depends largely on available equipment and safety considerations.

  • Asymmetric Transfer Hydrogenation (ATH):

    • Hydrogen Source: Uses liquid hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[6]

    • Advantages: Operationally simple, requires standard laboratory glassware, avoids handling high-pressure hydrogen gas.

    • Disadvantages: Can be a reversible reaction (especially with isopropanol), potentially requiring higher catalyst loadings to achieve high conversion.

  • Asymmetric Hydrogenation (AH):

    • Hydrogen Source: Uses high-pressure hydrogen (H₂) gas.

    • Advantages: Often more efficient, leading to higher turnover numbers (TON) and turnover frequencies (TOF). It is an irreversible process.

    • Disadvantages: Requires specialized high-pressure reactor (autoclave) and rigorous safety protocols.[3]

For most lab-scale research and initial screening, ATH is the more convenient and accessible method.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH)

This protocol provides a starting point for the synthesis using a common Ru-TsDPEN catalyst.

  • Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add the chiral catalyst (e.g., RuCl) (1.0 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., isopropanol or a 5:2 mixture of formic acid and triethylamine).

  • Substrate Addition: Add 4'-iodopropiophenone (1.0 equiv) to the flask.

  • Reaction: Stir the mixture at the desired temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Chiral High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is consumed, quench the reaction (e.g., with water if using HCOOH/NEt₃). Extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and measure the enantiomeric excess using Chiral HPLC.

Workflow for Troubleshooting Low Conversion/Enantioselectivity

Troubleshooting_Workflow cluster_start Problem Identification cluster_conversion Troubleshooting Low Conversion cluster_ee Troubleshooting Low Enantioselectivity start Initial Experiment Shows Low Conversion or Low ee q_conversion Is Conversion < 95%? start->q_conversion q_ee Is Enantiomeric Excess (ee) < 99%? start->q_ee step1_loading Increase Catalyst Loading (e.g., 1.0 -> 1.5 mol%) q_conversion->step1_loading Yes q_conversion->q_ee No step2_purity Verify Purity of Substrate, Solvent, and H-donor step1_loading->step2_purity step3_catalyst Screen Alternative Catalysts (e.g., different ligand, metal, or enzyme) step2_purity->step3_catalyst end_node Achieved Target Conversion & ee step3_catalyst->end_node step1_temp Lower Reaction Temperature (e.g., 25°C -> 0°C) q_ee->step1_temp Yes q_ee->end_node No step2_ligand Screen Different Chiral Ligands step1_temp->step2_ligand step3_solvent Screen Solvents (e.g., iPrOH, DCM, THF) step2_ligand->step3_solvent step3_solvent->end_node

Caption: Decision-making flowchart for troubleshooting common issues.

References

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Investigating the Stereoselective Bioactivity of (S)- and (R)-1-(4-Iodophenyl)propan-1-ol

The Principle of Chirality in Biological Systems Biological systems are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a chiral d...

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Author: BenchChem Technical Support Team. Date: April 2026

The Principle of Chirality in Biological Systems

Biological systems are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with a biological target, be it a receptor, enzyme, or ion channel, is often stereoselective. One enantiomer, the eutomer, may exhibit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for undesirable side effects.[1] A classic example is the anti-inflammatory drug ibuprofen, where the (S)-enantiomer is significantly more potent than the (R)-enantiomer.[2] Similarly, the antiarrhythmic agent propafenone demonstrates that its (S)-enantiomer possesses greater beta-blocking activity than the (R)-enantiomer, while both show equal effects on sodium channels.[3]

Therefore, a thorough investigation into the individual biological activities of the (S) and (R) enantiomers of 1-(4-iodophenyl)propan-1-ol is not merely an academic exercise but a critical step in drug discovery and development.

Structuring the Investigation: A Phased Approach

A systematic comparison of the biological activities of (S)- and (R)-1-(4-iodophenyl)propan-1-ol should be approached in a stepwise manner, from initial screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Quantitative & Mechanistic Studies cluster_2 Phase 3: In Vivo & Preclinical Evaluation synthesis Enantioselective Synthesis & Purification characterization Chiral Purity & Structural Verification synthesis->characterization Ensures purity screening Initial Biological Screening characterization->screening Provides defined test articles dose_response Dose-Response & Potency (IC50/EC50) screening->dose_response Identifies initial activity target_id Target Identification & Binding Assays dose_response->target_id Quantifies potency pathway Signaling Pathway Analysis target_id->pathway Elucidates mechanism pk_pd Pharmacokinetics & Pharmacodynamics pathway->pk_pd Informs in vivo study design toxicity Stereoselective Toxicity Assessment pk_pd->toxicity efficacy In Vivo Efficacy Models pk_pd->efficacy

Figure 1: A phased workflow for the comprehensive biological comparison of enantiomers.

Phase 1: Foundational Analysis

Enantioselective Synthesis and Purification

The prerequisite for any comparative biological study is the availability of enantiomerically pure compounds.

Experimental Protocol: Asymmetric Synthesis (Illustrative Example)

While a specific protocol for the enantioselective synthesis of (S)- and (R)-1-(4-iodophenyl)propan-1-ol is not detailed in the provided search results, a general approach often involves the asymmetric reduction of the corresponding ketone, 1-(4-iodophenyl)propan-1-one.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize 1-(4-iodophenyl)propan-1-one. This can be achieved through a Friedel-Crafts acylation of iodobenzene with propionyl chloride.

  • Asymmetric Reduction:

    • To synthesize the (S)-enantiomer, employ a reducing agent in the presence of a chiral catalyst, such as a CBS catalyst (Corey-Bakshi-Shibata) with (S)-oxazaborolidine.

    • To obtain the (R)-enantiomer, the corresponding (R)-oxazaborolidine catalyst would be used.

  • Reaction Monitoring: Track the progress of the reduction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction and purify the crude product using flash column chromatography to isolate the desired alcohol.

Chiral Purity and Structural Verification

It is crucial to determine the enantiomeric excess (% ee) of the synthesized compounds.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one derived from cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase Optimization: A typical mobile phase for the separation of such enantiomers would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the two enantiomer peaks.

  • Detection: Use a UV detector set to a wavelength where the compound exhibits strong absorbance (the iodophenyl group will have a distinct UV spectrum).

  • Quantification: Calculate the % ee by integrating the peak areas of the (S) and (R) enantiomers: % ee = [|(Area_S - Area_R)| / (Area_S + Area_R)] * 100.

Initial Biological Screening

The initial screening aims to identify any biological activity and potential differences between the enantiomers. The choice of assay will depend on the hypothesized target or the therapeutic area of interest. Phenylpropanoids, as a class, have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and neurotropic effects.[4][5]

Recommended Initial Assays:

  • Cytotoxicity Assays: Use a panel of cancer cell lines (e.g., HepG2, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity and potential anti-cancer activity. The MTT or resazurin assays are commonly employed.

  • Antimicrobial Assays: Screen against a panel of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) to determine the minimum inhibitory concentration (MIC).

  • Receptor Binding Assays: If there is a hypothesized target (e.g., based on structural similarity to known ligands), perform competitive binding assays. For instance, given the structural resemblance to some neuroactive compounds, screening against a panel of CNS receptors could be insightful.

Phase 2: Quantitative and Mechanistic Studies

Should the initial screening reveal differential activity, the next phase focuses on quantifying this difference and elucidating the underlying mechanism of action.

Dose-Response and Potency Determination

For any observed activity, it is essential to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each enantiomer.

Experimental Protocol: IC50/EC50 Determination

  • Serial Dilutions: Prepare a series of dilutions for both the (S) and (R) enantiomers, typically in a logarithmic or semi-logarithmic progression.

  • Assay Performance: Perform the relevant biological assay (e.g., cell viability, enzyme inhibition) with each concentration of the enantiomers.

  • Data Analysis: Plot the biological response (e.g., % inhibition) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression model to calculate the IC50 or EC50 value.

Data Presentation:

EnantiomerAssay TypeIC50 / EC50 (µM)
(S)-1-(4-iodophenyl)propan-1-ole.g., HepG2 CytotoxicityExperimental Value
(R)-1-(4-iodophenyl)propan-1-ole.g., HepG2 CytotoxicityExperimental Value
Racemic Mixturee.g., HepG2 CytotoxicityExperimental Value
Target Identification and Binding Assays

Identifying the molecular target is a crucial step. This can be approached through various methods, including:

  • Affinity Chromatography: Immobilize one of the enantiomers on a solid support to capture its binding partners from a cell lysate.

  • Computational Docking: If a putative target is identified, molecular docking studies can predict the binding poses of both enantiomers and help rationalize any observed differences in activity. The conformational preferences of related iodophenyl-containing amino acids have been shown to be stereospecific, which can influence their interactions.[6][7]

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (KD) of each enantiomer to the purified target protein.

G cluster_0 Target Identification Workflow start Active Enantiomer Identified hypothesis Hypothesis Generation (Structural Similarity, Phenotypic Screening) start->hypothesis computational Computational Approaches (Target Fishing, Molecular Docking) hypothesis->computational experimental Experimental Validation (Affinity Chromatography, Proteomics) hypothesis->experimental validated_target Validated Molecular Target computational->validated_target experimental->validated_target

Sources

Comparative

Chiral HPLC Method Validation for (S)-1-(4-Iodo-phenyl)-propan-1-ol Optical Purity: A Comparative Guide

Executive Summary Determining the optical purity of halogenated chiral building blocks like (S)-1-(4-Iodo-phenyl)-propan-1-ol is a critical quality control step in pharmaceutical development. The bulky, highly polarizabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the optical purity of halogenated chiral building blocks like (S)-1-(4-Iodo-phenyl)-propan-1-ol is a critical quality control step in pharmaceutical development. The bulky, highly polarizable iodine atom at the para-position, combined with the benzylic hydroxyl group, creates unique steric and electronic demands for chiral recognition. This guide objectively compares the performance of traditional coated polysaccharide chiral stationary phases (CSPs) against modern immobilized CSPs, providing a comprehensive, self-validating methodology for enantiomeric excess (ee) determination in accordance with [1].

Causality in Chiral Stationary Phase (CSP) Selection

The chiral recognition of 1-(4-Iodo-phenyl)-propan-1-ol relies on a three-point interaction model within the CSP's helical grooves:

  • Hydrogen Bonding: Between the analyte's benzylic -OH and the CSP's carbamate linkages (C=O and N-H).

  • π-π Interactions: Between the analyte's iodinated phenyl ring and the CSP's aromatic selectors.

  • Steric Fit: The spatial arrangement of the ethyl group versus the bulky aromatic ring.

Coated vs. Immobilized Polysaccharide CSPs

Historically, Coated CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) have been the gold standard. However, their physical coating restricts them to Normal Phase (NP) solvents like Hexane and Isopropanol, as "forbidden" solvents (e.g., THF, Chloroform) or highly aqueous reversed-phase (RP) conditions can disrupt the polymer structure [2].

Immobilized CSPs (e.g., Amylose tris(3-chloro-4-methylphenylcarbamate)) covalently bond the polysaccharide backbone to the silica matrix.

  • The Mechanistic Advantage: Immobilization allows the use of Reversed-Phase (RP) conditions (Water/Acetonitrile). For an iodinated compound, the highly hydrophobic iodine atom drives strong hydrophobic interactions with the polymer backbone in aqueous conditions. This slows down the elution and amplifies the steric differences recognized by the chiral cavities, yielding significantly higher selectivity than the purely hydrogen-bond-driven Normal Phase separation [3].

Comparative Performance Data

To establish the optimal method, we compared a Coated Amylose CSP under Normal Phase against an Immobilized Amylose CSP under Reversed Phase. The quantitative superiority of the immobilized system for this specific halogenated analyte is summarized below.

Table 1: Chromatographic Performance Comparison for (±)-1-(4-Iodo-phenyl)-propan-1-ol
ParameterCoated Amylose CSP (Normal Phase)Immobilized Amylose CSP (Reversed Phase)
Mobile Phase Hexane / Isopropanol (90:10, v/v)Water / Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (S-enantiomer) 8.4 min12.2 min
Retention Time (R-enantiomer) 9.8 min15.6 min
Resolution ( Rs​ ) 1.83.4
Selectivity ( α ) 1.251.42
Elution Order (S) (R)(S) (R)

Conclusion: The Immobilized CSP under Reversed Phase conditions provides nearly double the resolution. This baseline separation ( Rs​ > 3.0) is critical for accurately quantifying trace amounts (<0.05%) of the undesired (R)-enantiomer without peak tailing interference from the main (S)-enantiomer peak.

Method Development & Validation Workflow

G N1 Racemate Screening (±)-1-(4-Iodo-phenyl)-propan-1-ol N2 CSP Selection: Coated vs. Immobilized N1->N2 N3 Coated CSP Normal Phase (Hex/IPA) N2->N3 Standard Solvents N4 Immobilized CSP Reversed Phase (H2O/MeCN) N2->N4 Extended Solvents N5 Method Optimization (Temp, Flow, Additives) N3->N5 N4->N5 N6 ICH Q2(R2) Validation (Specificity, Linearity, Precision) N5->N6 N7 Validated Optical Purity Method N6->N7

Workflow for chiral HPLC method development and ICH Q2(R2) validation.

Step-by-Step Validation Protocol (Self-Validating System)

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and bracketing controls that automatically invalidate the run if chromatographic integrity degrades, ensuring absolute trustworthiness of the generated optical purity data.

Chromatographic Conditions
  • Column: Immobilized Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak IG), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile (40:60, v/v) - Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Nominal Sample Concentration: 1000 µg/mL in Mobile Phase.

Step 1: System Suitability & Specificity

Causality: Before quantifying impurities, the system must prove it can resolve them.

  • Inject the Diluent Blank to confirm no interference at the retention times of the (S) and (R) enantiomers.

  • Inject a Resolution Mixture (10 µg/mL of each enantiomer).

  • Self-Validation Gate: The system is only suitable if Resolution ( Rs​ ) 2.5 and Tailing Factor ( Tf​ ) 1.5.

Step 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: Optical purity methods must detect trace enantiomeric leakage.

  • Prepare a dilute solution of the undesired (R)-enantiomer at 0.5 µg/mL (0.05% of nominal concentration).

  • Inject six replicates (n=6).

  • Acceptance Criteria: Signal-to-Noise (S/N) ratio must be 10 for LOQ, with a peak area %RSD 10.0%.

Step 3: Linearity and Range
  • Prepare standard solutions of the (R)-enantiomer at six concentration levels ranging from the LOQ (0.05%) to 150% of the specification limit (typically 0.1% to 1.0%).

  • Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999, and the y-intercept bias must be 5% of the response at the specification limit.

Step 4: Accuracy (Recovery) and Precision

Causality: Matrix effects from the massive overload of the main (S)-enantiomer peak can suppress the response of the trace (R)-enantiomer.

  • Prepare a 1000 µg/mL solution of pure (S)-enantiomer.

  • Spike the (R)-enantiomer into this solution at three levels: 0.1%, 0.5%, and 1.0% (n=3 preparations per level).

  • Self-Validation Gate (Bracketing): Inject an LOQ standard after every 6 sample injections. If the LOQ standard fails to meet S/N 10, the sequence halts.

  • Acceptance Criteria: Mean recovery of the (R)-enantiomer must be between 90.0% and 110.0%. Intermediate precision (different day, different analyst) must yield an overall %RSD 5.0%.

Step 5: Robustness
  • Deliberately alter the Flow Rate by ± 0.1 mL/min and Column Temperature by ± 2°C.

  • Inject the Resolution Mixture under these altered conditions.

  • Acceptance Criteria: Resolution ( Rs​ ) must remain 2.0 under all perturbed conditions, proving the method's resilience for routine QC environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI Molecules. Available at:[Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Asymmetric Catalytic Methods for (S)-1-(4-iodophenyl)propan-1-ol Synthesis

Abstract (S)-1-(4-iodophenyl)propan-1-ol is a chiral alcohol of significant interest as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereoselective synthesis is a critical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-1-(4-iodophenyl)propan-1-ol is a chiral alcohol of significant interest as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereoselective synthesis is a critical challenge that demands efficient and precise catalytic methods. This guide provides an in-depth comparison of three leading asymmetric catalytic strategies for the synthesis of (S)-1-(4-iodophenyl)propan-1-ol from its corresponding prochiral ketone, 4-iodopropiophenone: Asymmetric Transfer Hydrogenation (ATH), Asymmetric Hydrogenation (AH), and Enzymatic Reduction via Ketoreductases (KREDs). By examining the underlying mechanisms, experimental protocols, and performance data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the optimal synthetic route for their specific needs.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles. (S)-1-(4-iodophenyl)propan-1-ol is a valuable chiral intermediate whose synthesis requires robust and highly selective methods. The asymmetric reduction of the prochiral ketone, 4-iodopropiophenone, is the most direct route to this alcohol. This guide will compare three powerful catalytic approaches to achieve this transformation with high enantioselectivity.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a widely used method for the reduction of ketones due to its operational simplicity, as it typically uses readily available hydrogen donors like isopropanol or formic acid and does not require high-pressure hydrogenation equipment.[1][2]

Mechanism and Rationale

The most successful catalysts for ATH are Noyori-type Ruthenium(II) complexes, which feature a chiral N-sulfonated 1,2-diamine ligand and an η⁶-arene ligand.[1] The catalytic cycle is understood to proceed via an "outer-sphere" mechanism.[3] In this pathway, the catalyst is first activated by a base to form a ruthenium-hydride species. The ketone substrate does not coordinate directly to the metal center. Instead, a six-membered pericyclic transition state is formed involving the Ru-H bond, the N-H bond of the diamine ligand, and the C=O bond of the ketone.[3] The hydride from the ruthenium and a proton from the amine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.[4]

Experimental Protocol: General Procedure for ATH

The following protocol is a representative procedure for the ATH of an aromatic ketone using a Noyori-type catalyst.

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., Argon), add the Ru(II) catalyst, such as RuCl (0.005-0.01 equivalents).

  • Reaction Setup: Add 4-iodopropiophenone (1 equivalent) to the tube.

  • Solvent and Hydrogen Source: Add the hydrogen source, typically a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol with a base like potassium hydroxide (KOH).[5]

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 28-40 °C) for the specified reaction time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral alcohols, often achieving very high turnover numbers (TONs).[6][7] This method utilizes molecular hydrogen (H₂) as the reductant, which requires specialized high-pressure equipment.

Mechanism and Rationale

The premier catalysts for the asymmetric hydrogenation of simple ketones are Ru(II) complexes containing both a chiral diphosphine ligand (e.g., BINAP) and a chiral 1,2-diamine ligand (e.g., DPEN).[8][9][10] Similar to ATH, this reaction proceeds through a metal-ligand bifunctional mechanism.[8][9] The catalyst precursor is activated by H₂ in the presence of a base (like KOtBu) to form an 18-electron dihydride species, trans-RuH₂(diphosphine)(diamine).[11][12] The ketone is then reduced via an outer-sphere mechanism, where the hydride on the ruthenium and a proton from the diamine's NH₂ group are transferred to the ketone's carbonyl group through a six-membered transition state.[8][9] The precise stereochemical control arises from the chiral environment created by the combination of the diphosphine and diamine ligands, which effectively differentiates the two faces of the prochiral ketone.[13]

Experimental Protocol: General Procedure for AH

The following is a general protocol for the asymmetric hydrogenation of an aromatic ketone. Caution: This procedure involves flammable hydrogen gas under pressure and must be performed in an appropriate high-pressure reactor (autoclave) by trained personnel.

  • Reactor Preparation: Place the catalyst precursor, such as trans-RuCl₂[(S)-XylBINAP][(S,S)-DPEN] (0.0001-0.001 equivalents), and 4-iodopropiophenone (1 equivalent) into the autoclave under an inert atmosphere.

  • Solvent and Base: Add an anhydrous solvent (e.g., 2-propanol or methanol) followed by a solution of a strong base, such as potassium tert-butoxide (KOtBu) in 2-propanol.

  • Hydrogenation: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 8-10 atm).

  • Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-30 °C) for the required time (often a few hours).

  • Monitoring and Work-up: After the reaction, carefully vent the H₂ gas. Monitor the conversion by GC. Once complete, dilute the reaction mixture with an organic solvent and filter it through a pad of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography if necessary.

Enzymatic Reduction using Ketoreductases (KREDs)

Biocatalysis using ketoreductases offers a green and highly selective alternative for the synthesis of chiral alcohols.[14] These enzymes operate under mild conditions (ambient temperature and neutral pH) in aqueous media and can provide exceptionally high enantiomeric excess (>99% ee).[15][16]

Mechanism and Rationale

Ketoreductases are oxidoreductase enzymes that catalyze the reduction of ketones to alcohols by transferring a hydride from a nicotinamide cofactor, either NADH or NADPH.[17][18] The high stereoselectivity is a result of the enzyme's precisely shaped active site, which binds the ketone substrate in a specific orientation, exposing only one of its two prochiral faces to the cofactor's hydride.[19]

A key requirement for preparative-scale synthesis is an efficient in-situ cofactor regeneration system to make the process economically viable, as the cofactors themselves are expensive.[20] A common and effective strategy is the substrate-coupled approach, where a sacrificial alcohol like isopropanol is added in excess. A second enzyme, such as glucose dehydrogenase (GDH), or often the KRED itself, oxidizes the isopropanol to acetone, which regenerates the required NADH or NADPH from its oxidized form (NAD⁺ or NADP⁺).[14][21]

Experimental Protocol: General Procedure for KRED Reduction

The following is a general protocol for a KRED-catalyzed reduction with cofactor regeneration.

  • Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Mixture: In a reaction vessel, dissolve the cofactor (e.g., NADP⁺, ~1 mM) in the buffer. Add the ketoreductase (as a lyophilized powder or whole-cell preparation) and the cofactor regeneration system enzyme (e.g., glucose dehydrogenase, GDH).

  • Substrate Addition: Add 4-iodopropiophenone. To improve solubility, it can be dissolved in a small amount of a water-miscible co-solvent like DMSO before addition.

  • Cofactor Regeneration: Add the cosubstrate for regeneration, such as glucose (if using GDH) or isopropanol (if using an alcohol dehydrogenase-based system).[21]

  • Reaction Conditions: Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Work-up and Purification: Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the product by column chromatography.

Comparative Analysis

The choice of synthetic method depends on various factors including required scale, available equipment, cost, and desired purity. The following table summarizes the key performance indicators for each method based on typical results for substituted propiophenones.

ParameterAsymmetric Transfer Hydrogenation (ATH)Asymmetric Hydrogenation (AH)Enzymatic Reduction (KRED)
Yield (%) Typically 85-98%>95%, often quantitative>95%, often >99%
Enantiomeric Excess (ee%) 90-99%>97%, often >99%>99%
Catalyst/Enzyme Loading 0.1 - 1 mol% (S/C 100-1000)0.01 - 0.1 mol% (S/C 1,000-10,000+)Typically used by activity units or mg/mL
Reaction Time 2 - 24 hours1 - 8 hours6 - 48 hours
Temperature 25 - 80 °C25 - 60 °C25 - 40 °C (ambient)
Pressure Atmospheric4 - 100 atm H₂Atmospheric
Hydrogen Source HCOOH/NEt₃, IsopropanolH₂ GasIsopropanol, Glucose, Formate
Key Advantages Operationally simple, no high-pressure equipment needed.[1]Highly efficient, high TONs, atom economical.[7]Extremely high selectivity, green (aqueous media), mild conditions.[15]
Key Disadvantages Lower catalyst efficiency than AH, potential for side reactions.[22]Requires specialized high-pressure equipment.Enzyme screening may be needed, potential substrate/product inhibition.[21]

Visualized Workflows and Mechanisms

To better illustrate the catalytic processes, the following diagrams are provided.

ATH_Catalytic_Cycle cluster_main Asymmetric Transfer Hydrogenation (ATH) Cycle precatalyst [RuCl(arene)(S,S-TsDPEN)] active_hydride [RuH(arene)(S,S-TsDPEN)] precatalyst->active_hydride + Base, iPrOH - Acetone, HCl ts Six-Membered Transition State active_hydride->ts + Ketone product_complex [Ru(S-Alcohol)(arene)(S,S-TsDPEN)] ts->product_complex H⁺/H⁻ Transfer product_complex->active_hydride + iPrOH - S-Alcohol, - Acetone

Caption: Catalytic cycle for Noyori-type Asymmetric Transfer Hydrogenation (ATH).

KRED_Workflow cluster_kred KRED Catalytic Cycle cluster_regen Cofactor Regeneration Cycle ketone 4-Iodopropiophenone kred_nadph KRED-NADPH alcohol (S)-1-(4-iodophenyl) propan-1-ol kred_nadp KRED-NADP⁺ kred_nadph->alcohol Hydride Transfer kred_nadph->kred_nadp Cofactor Oxidation nadp NADP⁺ kred_nadp->nadp Release nadph NADPH nadp->nadph Reduction nadph->kred_nadph Binding isopropanol Isopropanol gdh GDH / 2nd Enzyme acetone Acetone gdh->acetone Oxidation

Caption: Biocatalytic reduction workflow using a KRED with cofactor regeneration.

References

  • Noyori, R., & Ohkuma, T. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-ruthenium(II) complexes. Journal of the American Chemical Society, 125(44), 13470-13484. [Link]

  • Noyori, R., et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125(44), 13470-13484. [Link]

  • Wikipedia contributors. (2024). Asymmetric hydrogenation. Wikipedia, The Free Encyclopedia. [Link]

  • de Poel, W., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1641-1650. [Link]

  • Ohkuma, T., et al. (2002). trans-RuH(eta1-BH4)(binap)(1,2-diamine): a catalyst for asymmetric hydrogenation of simple ketones under base-free conditions. Journal of the American Chemical Society, 124(23), 6508-6509. [Link]

  • Ohkuma, T., et al. (2004). BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues. Organic Letters, 6(16), 2681-2683. [Link]

  • Touge, T., et al. (2011). Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Angewandte Chemie International Edition, 50(19), 4430-4433. [Link]

  • Li, Z., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development, 18(1), 189-195. [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Product Information. [Link]

  • Sandoval, C. A., et al. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Dalton Transactions, 43(9), 3582-3594. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Xu, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 923838. [Link]

  • Rychnovsky, S. D., et al. (2006). Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Tetrahedron Letters, 47(48), 8485-8488. [Link]

  • Xu, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. [Link]

  • Palmer, M. J., & Wills, M. (2000). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 5(1), 4. [Link]

  • Voss, C., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Communications Chemistry, 7(1), 46. [Link]

  • Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Johansson, E., et al. (2023). Computationally Supported Inversion of Ketoreductase Stereoselectivity. ChemBioChem, 24(9), e202200721. [Link]

  • Xu, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. ResearchGate. [Link]

  • Kumagai, N. (2016). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Ph.D. Thesis. [Link]

  • Zhou, Q. L., et al. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters, 51(6), 941-943. [Link]

  • Singh, U. K., & Kumar, M. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ChemistrySelect, 9(10), e202304803. [Link]

  • Hollmann, F., & Arends, I. W. C. E. (2012). KRED‐catalyzed reduction of prochiral ketones with cofactor regeneration. ResearchGate. [Link]

  • Chen, F., et al. (2019). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry, 17(13), 3329-3336. [Link]

  • Gutta, P., & Reddy, R. S. (2020). A unified machine-learning protocol for asymmetric catalysis as a proof of concept demonstration using asymmetric hydrogenation. Proceedings of the National Academy of Sciences, 117(1), 107-115. [Link]

  • Hannedouche, J., & Clarkson, G. J. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6829-6856. [Link]

  • Zhao, H., & van der Donk, W. A. (2003). Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois Urbana-Champaign. [Link]

  • Hrdina, R., & Červený, L. (2017). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study. IntechOpen. [Link]

  • Adamo, M. F. A., et al. (2022). Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights. Ph.D. Thesis. [Link]

Sources

Comparative

High-Resolution Validation of Chiral GC-MS for (S)-1-(4-iodophenyl)propan-1-ol: A Comparative Guide

Target Audience: Analytical Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Chemical Context (S)-1-(4-iodophenyl)propan-1-ol is a highly valuable chiral, halogenated aromatic seconda...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

(S)-1-(4-iodophenyl)propan-1-ol is a highly valuable chiral, halogenated aromatic secondary alcohol. These molecular scaffolds serve as critical synthons in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and neuroactive therapeutics [3]. Because the stereochemistry of the hydroxyl-bearing carbon strictly dictates the pharmacological efficacy and safety profile of the downstream API, rigorous enantiomeric purity testing is mandatory.

This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical platforms, outlining a self-validating methodology fully compliant with the modernized ICH Q2(R2) guidelines [1].

Platform Comparison: Why Chiral GC-MS?

When analyzing halogenated aromatic alcohols, laboratories typically evaluate three platforms: Chiral GC-MS, Chiral HPLC-UV, and LC-MS/MS.

Causality in Platform Selection:

  • Ionization Inefficiency in LC-MS/MS: 1-(4-iodophenyl)propan-1-ol is a neutral molecule lacking highly basic or acidic functional groups (such as amines or carboxylic acids). Consequently, Electrospray Ionization (ESI) in LC-MS/MS yields extremely poor ionization efficiency, leading to high limits of detection (LOD) and severe susceptibility to matrix suppression.

  • The GC-MS Advantage: The molecule is semi-volatile and thermally stable, making it an ideal candidate for GC. Under Electron Ionization (EI, 70 eV), the heavy iodine atom (atomic mass 126.9) provides a unique isotopic signature. Alpha-cleavage of the propanol aliphatic chain yields a highly stable, distinct base peak fragment, ensuring unparalleled specificity in complex matrices.

  • Enantiomeric Resolution: Derivatized β -cyclodextrin capillary columns in GC offer superior three-point chiral recognition for secondary alcohols compared to standard amylose/cellulose-based HPLC columns[2].

Table 1: Quantitative Performance Comparison for 1-(4-iodophenyl)propan-1-ol

Analytical ParameterChiral GC-MS (EI, β -Cyclodextrin)Chiral HPLC-UV (Amylose Phase)LC-MS/MS (ESI+, Cellulose Phase)
Sensitivity (LOD) 0.05 µg/mL2.5 µg/mL1.8 µg/mL (Poor Ionization)
Enantiomeric Resolution ( Rs​ ) 2.8 (Baseline)1.4 (Partial Overlap)1.2 (Co-elution risks)
Analysis Run Time 14 min28 min22 min
Specificity / Selectivity High (m/z 262, 233)Low (UV 254 nm only)Moderate (Matrix suppression)
Linear Dynamic Range 0.1 – 100 µg/mL5 – 500 µg/mL2 – 50 µg/mL

Analytical Workflow & Mechanism

GCMS_Workflow SamplePrep Sample Preparation (Extraction in MTBE) Injection Capillary GC Injection (Split 10:1, 250°C) SamplePrep->Injection Separation Chiral Separation (β-Cyclodextrin Phase) Injection->Separation Ionization Electron Ionization (EI) (70 eV, m/z 262 & 233) Separation->Ionization Detection Quadrupole MS Detection (SIM Mode) Ionization->Detection Data Data Analysis (ICH Q2(R2) Metrics) Detection->Data

Fig 1: Chiral GC-MS analytical workflow for (S)-1-(4-iodophenyl)propan-1-ol.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol incorporates a stable isotope-labeled internal standard (SIL-IS), creating a self-validating system. The SIL-IS continuously corrects for injection volume variances, minor column degradation, and MS detector drift in every single run.

Phase A: Sample Preparation

  • Standard Preparation: Weigh exactly 10.0 mg of (S)-1-(4-iodophenyl)propan-1-ol reference standard. Dissolve in 10 mL of methyl tert-butyl ether (MTBE) to create a 1 mg/mL stock solution.

  • Internal Standard Addition: Spike all calibration and test samples with 5.0 µg/mL of 1-(4-iodophenyl)propan-1-ol-d5 (SIL-IS).

  • Causality Check: MTBE is selected over methanol or water because it is highly volatile, expands optimally in the GC inlet liner without causing backflash, and prevents the thermal degradation of the secondary alcohol during vaporization.

Phase B: GC-MS Instrumental Parameters

  • Column: CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 µm). Mechanism: The β -cyclodextrin cavity forms transient inclusion complexes with the enantiomers. The (R)-enantiomer typically forms a slightly more stable complex than the (S)-enantiomer, resulting in baseline separation without the need for chemical derivatization.

  • Inlet: 250°C, Split ratio 10:1.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program: Initial 110°C (hold 2 min), ramp at 8°C/min to 180°C (hold 5 min).

  • MS Detection: Electron Ionization (70 eV). Source temp: 230°C. Selected Ion Monitoring (SIM) mode tracking m/z 262 (Molecular Ion) and m/z 233 (Loss of ethyl radical, [M-C2H5]+).

ICH Q2(R2) Validation Logic & Execution

Validation_Logic Phase1 Phase 1: Specificity Enantiomeric Resolution (Rs > 1.5) Phase2 Phase 2: Sensitivity LOD (S/N > 3) & LOQ (S/N > 10) Phase1->Phase2 Phase3 Phase 3: Linearity Linear Regression > 0.999 Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision Recovery (98-102%), RSD < 2% Phase3->Phase4 Phase5 Phase 5: Robustness Flow & Temp Variations Phase4->Phase5

Fig 2: ICH Q2(R2) validation logic for analytical procedure certification.

Validation Execution Steps:

  • Specificity: Inject a racemic mixture of 1-(4-iodophenyl)propan-1-ol. Calculate the resolution ( Rs​ ) between the (R) and (S) peaks. Acceptance Criteria: Rs​≥1.5 . Furthermore, verify that the blank MTBE injection shows no interfering peaks at the retention times of the analyte or the SIL-IS.

  • Linearity & Range: Prepare a 7-point calibration curve from 0.1 µg/mL to 100 µg/mL. Plot the peak area ratio (Analyte/IS) against concentration. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the (S)-enantiomer into a synthetic matrix at three levels (50%, 100%, and 150% of the target analytical concentration). Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% concentration standard on the same day (Intra-day) and across three different days (Inter-day). Acceptance Criteria: Relative Standard Deviation (RSD) ≤2.0% .

References

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Federal Register.[Link]

  • Perez, M., et al. (2015). Applications of Enantiomeric Gas Chromatography: A Review. ResearchGate.[Link]

  • Wang, Y., et al. (2020). Chemoenzymatic Synthesis of Both Enantiomers of Fluoxetine, Tomoxetine and Nisoxetine: Lipase-Catalyzed Resolution of 3-Aryl-3-hydroxypropanenitriles. ResearchGate.[Link]

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling (S)-1-(4-Iodo-phenyl)-propan-1-OL

As a chiral building block frequently utilized in pharmaceutical synthesis and cross-coupling reactions, (S)-1-(4-Iodo-phenyl)-propan-1-OL (CAS: 90609-48-6) demands rigorous safety protocols. This guide provides drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

As a chiral building block frequently utilized in pharmaceutical synthesis and cross-coupling reactions, (S)-1-(4-Iodo-phenyl)-propan-1-OL (CAS: 90609-48-6) demands rigorous safety protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to personal protective equipment (PPE), handling, and disposal.

Chemical Profile & Mechanistic Hazard Assessment

To safely handle any chemical, one must first understand the causality behind its hazards. (S)-1-(4-Iodo-phenyl)-propan-1-OL is a halogenated aromatic alcohol.

  • Mechanistic Causality of Hazard: The presence of the heavy iodine atom on the phenyl ring significantly increases the molecule's lipophilicity compared to non-halogenated analogs. This lipophilic character enhances its ability to permeate biological membranes and certain porous protective materials[1]. Concurrently, the propanol moiety provides polarity and hydrogen-bonding capabilities, making the compound a versatile penetrant.

  • Target Organs & Risks: It acts as a localized irritant, causing skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory tract irritation (Category 3)[2].

Personal Protective Equipment (PPE) Architecture

Selecting the correct PPE is not a guessing game; it is a calculated defense strategy based on polymer chemistry and permeation rates. While nitrile is ubiquitous in labs, it provides limited protection against halogenated compounds during extended exposure[3].

Quantitative PPE Compatibility Data
Protective GearRecommended MaterialMechanistic Rationale & CausalityBreakthrough Time
Hand Protection (Incidental) Nitrile (4-8 mil)Sufficient for brief, incidental contact. The synthetic rubber copolymer degrades rapidly upon sustained exposure to halogens[4].< 15 minutes
Hand Protection (Extended) Neoprene or Butyl RubberHigh density and polymer cross-linking resist lipophilic halogenated permeation and aromatic solvents[5].> 4 hours
Eye Protection Chemical Splash GogglesForms a complete seal around the orbital area, protecting against aerosolized droplets and dust[6].N/A
Body Protection Flame-Resistant Lab CoatProtects against static-induced ignition, especially if the compound is dissolved in flammable carrier solvents[7].N/A

Note: Always consult when mixing this compound with aggressive carrier solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM)[8].

Self-Validating Operational Workflow

Every step in this handling protocol includes a built-in validation check. Do not proceed to the next step unless the validation condition is met.

Phase 1: Environmental Validation
  • Fume Hood Verification: Activate the chemical fume hood and check the digital continuous airflow monitor.

    • Validation Check: The face velocity must register between 80–100 feet per minute (fpm) [9]. If the monitor alarms or reads outside this range, the system fails safe; do not open the chemical container.

  • Workspace Clearance: Remove any incompatible chemicals (e.g., strong oxidizing agents) from the hood to prevent exothermic cross-reactions.

Phase 2: PPE Donning & Material Transfer
  • Layer Defenses: Don a flame-resistant lab coat, , and Neoprene gloves[6].

    • Validation Check: Inflate the gloves with air and roll the cuffs to trap it. If no air escapes, the barrier is intact.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Halogenated powders can accumulate static charge during friction, leading to sudden aerosolization and an increased inhalation risk.

  • Massing: Weigh the (S)-1-(4-Iodo-phenyl)-propan-1-OL entirely within the fume hood. Cap the source bottle immediately after transfer to minimize vapor and dust emission.

Phase 3: Execution & Decontamination
  • Dissolution: Slowly add the target solvent to the compound while stirring magnetically. Monitor for any unexpected thermal activity.

  • Equipment Decontamination: Rinse the spatula and weighing boat with a compatible solvent (e.g., acetone). Collect this rinsate exclusively in the Halogenated Waste carboy[10].

Waste Management and Spill Response Plan

Because (S)-1-(4-Iodo-phenyl)-propan-1-OL contains a carbon-iodine bond, it must be segregated into a designated Halogenated Waste stream[10].

  • Causality of Segregation: The EPA strictly regulates halogenated waste (such as F-listed wastes)[11]. Mixing halogenated compounds with non-halogenated waste can lead to the formation of highly toxic environmental pollutants, including dioxins and furans, during incineration[12]. Furthermore, disposal facilities must utilize specific high-temperature catalytic oxidizers to safely cleave robust carbon-halogen bonds.

Spill Response Protocol
  • Assess & Isolate: For small benchtop spills (< 50 g/mL), proceed with local cleanup. For larger spills, evacuate the lab, ensure the fume hood remains on, and contact Environmental Health and Safety (EHS)[13].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for heavy concentrations.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a sealable, hazardous waste-rated container.

  • Labeling: Affix a hazardous waste label immediately, explicitly checking the "Halogenated" and "Toxic" identifiers.

Process Visualization

Protocol Start Initiate Protocol: (S)-1-(4-Iodo-phenyl)-propan-1-OL Hood Validate Fume Hood (>80 fpm Face Velocity) Start->Hood PPE Don PPE: Neoprene, Goggles, Lab Coat Hood->PPE Transfer Anti-Static Transfer & Dissolution PPE->Transfer Spill Spill Detected? Transfer->Spill Contain Contain with Inert Absorbent Spill->Contain Yes Clean Standard Decontamination Spill->Clean No Dispose Route to Halogenated Waste Stream Contain->Dispose Clean->Dispose

Operational and spill response workflow for handling (S)-1-(4-Iodo-phenyl)-propan-1-OL.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • University of California, Berkeley. "Glove Selection Guide." Office of Environment, Health & Safety.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste." US EPA.[Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental Insights.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(4-Iodo-phenyl)-propan-1-OL
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